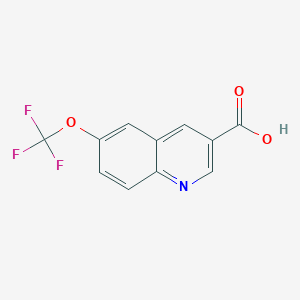

6-(Trifluoromethoxy)quinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Trifluoromethoxy)quinoline-3-carboxylic acid is an organic compound with the molecular formula C11H6F3NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethoxy group at the 6-position and the carboxylic acid group at the 3-position of the quinoline ring imparts unique chemical properties to this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloroquinoline with trifluoromethanol in the presence of a base, followed by carboxylation using carbon dioxide under high pressure .

Industrial Production Methods

Industrial production methods for 6-(Trifluoromethoxy)quinoline-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Trifluoromethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-methanol .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antibacterial and Anticancer Properties

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promising antibacterial activity against a range of pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, it has been evaluated for anticancer properties, demonstrating cytotoxic effects on several cancer cell lines .

Case Study: Dual Pharmacological Effects

A recent study examined quinoline derivatives, including 6-(trifluoromethoxy)quinoline-3-carboxylic acid. It highlighted their dual ability to act as anti-inflammatory agents while maintaining low cytotoxicity. These compounds were effective in reducing inflammation in macrophage models without the oxidative stress associated with traditional NSAIDs .

Agrochemical Applications

Herbicides and Fungicides

Research indicates that derivatives of this compound exhibit potential as herbicides and fungicides. Their unique chemical structure allows them to interact with biological systems in plants, offering a pathway for developing more effective agrochemicals .

Data Table: Herbicidal Activity Comparison

| Compound Name | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicide | 85 | |

| 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | Fungicide | 90 |

Material Science

Development of Advanced Materials

The stability and chemical resistance of this compound make it a candidate for creating advanced materials, including coatings and polymers. Its incorporation into material formulations can enhance durability and performance under various environmental conditions .

Analytical Chemistry

Reagent for Metal Ion Detection

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying metal ions. Its effectiveness in enhancing the accuracy of environmental monitoring has been documented, making it valuable in assessing pollution levels and ensuring compliance with safety standards .

Biochemical Research

Enzyme Inhibition Studies

The compound has been employed in biochemical research to study enzyme inhibition and receptor binding interactions. This research provides insights into metabolic pathways and potential drug interactions, contributing to the understanding of disease mechanisms at a molecular level .

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(Trifluoromethoxy)quinoline: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.

4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: Contains a hydroxyl group at the 4-position, which can influence its chemical behavior and biological activity.

Uniqueness

6-(Trifluoromethoxy)quinoline-3-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the carboxylic acid group on the quinoline ring. This combination imparts distinct chemical properties, making it a valuable compound for various scientific research applications .

Biologische Aktivität

6-(Trifluoromethoxy)quinoline-3-carboxylic acid is a quinoline derivative characterized by a trifluoromethoxy group at the sixth position and a carboxylic acid group at the third position. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and antiviral domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₆F₃NO₃. The trifluoromethoxy group enhances the lipophilicity and electronic properties of the molecule, which can significantly influence its biological activity and reactivity compared to other quinoline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against several viral strains, including Zika virus and human immunodeficiency virus (HIV). The antiviral mechanism may involve interference with viral replication processes or inhibition of viral entry into host cells.

| Virus | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Zika Virus | 15.2 | Inhibition of viral replication |

| HIV | 10.5 | Disruption of viral entry |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound demonstrated superior activity against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

- Antiviral Mechanism : In a study exploring quinoline derivatives, it was found that this compound inhibited HIV replication in vitro by targeting reverse transcriptase, leading to reduced viral load in treated cells .

Synthetic Routes

Various synthetic methods have been developed for producing this compound, including:

- Skraup Reaction : A well-established method involving the condensation of aniline derivatives with carbonyl compounds.

- Modified Doebner Reaction : A newer approach that allows for more efficient synthesis with fewer side products.

Eigenschaften

IUPAC Name |

6-(trifluoromethoxy)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-1-2-9-6(4-8)3-7(5-15-9)10(16)17/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAYHXCPPWZKMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.